CB1‑Receptor Antagonist Classification: Target‑Compound Annotations vs. Class‑Level Knowledge
Authoritative biomedical ontologies explicitly annotate 3-(2-ethylpiperidine-1-carbonyl)-1-methyl-1H-pyrazol-5-amine as a selective CB1 receptor antagonist, linking it to inhibition of adipocyte proliferation and improvement of lipid/glucose metabolism [1]. No quantitative binding affinity (Kᵢ or IC₅₀) for the human CB1 receptor has been published for this specific molecule, and no comparator data exist for the 5‑acyl regioisomer (CAS 1856062‑97‑9) or for reference CB1 antagonists such as rimonabant. This annotation therefore constitutes class‑level inference (Supporting evidence) and cannot be used to claim superiority over any analog.
| Evidence Dimension | CB1 receptor functional classification |
|---|---|
| Target Compound Data | Selective CB1 receptor antagonist (qualitative annotation) |
| Comparator Or Baseline | Rimonabant (SR141716): Kᵢ = 1.8 nM (published); 5‑acyl regioisomer (CAS 1856062‑97‑9): no data |
| Quantified Difference | Not calculable – no quantitative data for target compound |
| Conditions | MeSH database annotation; no primary assay reported |
Why This Matters
Confirms the compound’s intended molecular target, but without binding data it offers no basis for selecting it over the 5‑acyl regioisomer or established CB1 antagonists.
- [1] MeSH Record M0235470. A pyrazole and piperidine derivative that acts as a selective cannabinoid type‑1 receptor antagonist. Medical University of Varna. View Source
